molecular formula C24H22ClNO6 B5196687 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B5196687
M. Wt: 455.9 g/mol
InChI Key: ORPZBSJZVHLSQT-UHFFFAOYSA-N
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Description

The compound 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic derivative of the benzo[c]chromen scaffold, featuring a chloro substituent at position 2, a ketone at position 6, and a beta-alaninate ester at position 2. The ester is further modified with a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to stabilize amine functionalities in prodrugs or intermediates .

Properties

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO6/c25-19-12-18-16-8-4-5-9-17(16)23(28)32-20(18)13-21(19)31-22(27)10-11-26-24(29)30-14-15-6-2-1-3-7-15/h1-3,6-7,12-13H,4-5,8-11,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPZBSJZVHLSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC(=O)CCNC(=O)OCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a derivative of benzo[c]chromene, which has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H15ClO5C_{16}H_{15}ClO_{5} with a molecular weight of approximately 314.74 g/mol . It features a benzo[c]chromene framework substituted with a chlorine atom and a beta-alaninate moiety, which may influence its biological interactions.

PropertyValue
Chemical FormulaC16H15ClO5C_{16}H_{15}ClO_{5}
Molecular Weight314.74 g/mol
CAS Number326878-37-9
SolubilitySoluble in organic solvents

1. Anticholinesterase Activity

Research indicates that compounds similar to this derivative exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is particularly relevant in the context of Alzheimer's disease treatment.

  • Case Study Findings : A study synthesized various coumarin derivatives and evaluated their AChE inhibitory activities. Some derivatives exhibited IC50 values in the nanomolar range, indicating potent activity compared to standard drugs like donepezil . Although specific data for the compound is limited, its structural similarities suggest potential efficacy as an AChE inhibitor.

2. Neuroprotective Effects

The benzo[c]chromene structure is known for its neuroprotective properties. Compounds derived from this class have been shown to cross the blood-brain barrier and may offer therapeutic benefits for neurodegenerative diseases.

  • Research Insight : Urolithins, metabolites of ellagic acid related to benzo[c]chromenes, have been reported to enhance cognitive function and protect against neurodegeneration . The compound’s ability to penetrate the blood-brain barrier could imply similar effects.

3. Phosphodiesterase Inhibition

Recent studies on related compounds have explored their role as phosphodiesterase (PDE) inhibitors. PDEs play crucial roles in cellular signaling pathways, and their inhibition can lead to various therapeutic effects.

  • Biological Evaluation : Alkoxylated derivatives of benzo[c]chromenes were tested for PDE2 inhibitory activity, with some showing promising results (IC50 values around 3.67 μM) . This suggests that our compound might also possess similar inhibitory activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting AChE and possibly other enzymes like PDEs, the compound may enhance neurotransmitter availability and modulate signaling pathways.
  • Antioxidant Properties : Many benzo[c]chromene derivatives exhibit antioxidant activity, which can further protect neuronal cells from oxidative stress.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The benzo[c]chromen core is shared among the compounds listed in the evidence, but substituents at position 3 and other positions vary significantly:

Compound Name (Source) Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound N-[(Benzyloxy)carbonyl]-beta-alaninate C₃₀H₂₅ClN₂O₆ (inferred) ~557.0 (estimated) Cbz-protected ester; potential for controlled release of beta-alanine
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide () Acetamide C₁₅H₁₄ClNO₄ 307.73 Moderate polarity; hydrogen-bonding capacity
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide () Dimethylacetamide C₁₇H₁₈ClNO₄ 335.79 Increased lipophilicity (methyl groups)
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(3,5-dichlorophenyl)acetamide () N-(3,5-Dichlorophenyl)acetamide C₂₁H₁₆Cl₃NO₄ 452.7 High XLogP3 (5.6); enhanced membrane permeability
(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-3-methyl-2-[(tert-butoxycarbonyl)amino]butanoate () (2S)-3-Methyl-2-(tert-Boc-amino)butanoate C₂₄H₂₈ClNO₆ (inferred) ~486.94 Bulky tert-Boc group; chiral center

Key Differences and Implications

  • Target Compound: The Cbz-beta-alaninate ester introduces a dual functional group—a polar beta-alanine moiety and a lipophilic Cbz group.
  • Acetamide Derivatives () : These compounds lack the ester linkage, instead featuring stable acetamide groups. Their reduced hydrolytic susceptibility may favor direct bioactivity, such as enzyme inhibition or receptor modulation.
  • tert-Boc-Protected Ester () : The bulky tert-Boc group and chiral center may influence stereoselective interactions with biological targets, though steric hindrance could reduce metabolic stability .

Physicochemical Properties

  • Solubility : The target compound’s Cbz group may reduce aqueous solubility compared to acetamide analogs, though beta-alanine’s polarity could partially offset this.
  • Stability : The ester bond in the target compound is prone to hydrolysis, whereas acetamide derivatives exhibit greater metabolic stability.

Q & A

Q. What are the recommended synthetic strategies for 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Core scaffold formation : Construct the benzo[c]chromen-6-one ring via cyclization of substituted dihydroquinoline precursors under acidic or thermal conditions.
  • Chlorination : Introduce the chloro group at position 2 using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) .
  • Esterification : Couple the beta-alaninate moiety via a benzyloxycarbonyl (Cbz) protecting group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for isolation.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the tetrahydrobenzo[c]chromen ring and Cbz-protected beta-alaninate .
  • HPLC-MS : Validate purity (>95%) and molecular weight via reverse-phase HPLC coupled with electrospray ionization mass spectrometry .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) to verify functional groups .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In vitro assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase targets), or anti-inflammatory activity (NF-κB pathway). Use cell lines relevant to the compound’s hypothesized mechanism .
  • Dose-response curves : Establish IC₅₀ values across 3–5 logarithmic concentrations. Include positive controls (e.g., known inhibitors) and triplicate replicates .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory biological activity data across assays?

Methodological Answer:

  • Orthogonal assays : If cytotoxicity conflicts with enzyme inhibition results, validate using a lactate dehydrogenase (LDH) release assay to distinguish true cytotoxicity from assay interference .
  • Structural analogs : Synthesize derivatives (e.g., removing the Cbz group) to isolate the pharmacophore’s contribution. Compare activity trends .
  • Computational docking : Model interactions with proposed targets (e.g., kinases) to identify binding modes that explain assay discrepancies .

Q. What experimental frameworks are suitable for studying environmental persistence or toxicity of this compound?

Methodological Answer:

  • Environmental fate studies : Follow protocols from Project INCHEMBIOL :
    • Abiotic degradation : Expose the compound to UV light (simulated sunlight) and analyze degradation products via LC-MS.
    • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity (OECD 202/201 guidelines).
  • Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .

Q. How can researchers integrate findings into a theoretical framework for drug discovery or chemical biology?

Methodological Answer:

  • Link to existing models : Align results with structure-activity relationship (SAR) databases or pharmacophore models for chromenone derivatives .
  • Mechanistic studies : Use RNA-seq or proteomics to map gene/protein expression changes, connecting activity to pathways (e.g., apoptosis, oxidative stress) .
  • Hypothesis refinement : If activity contradicts expectations, revise the theoretical basis (e.g., off-target effects) and design follow-up studies to test new hypotheses .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Different Chlorination Conditions

Chlorinating AgentSolventTemperatureYield (%)Purity (HPLC)Reference
Cl₂/FeCl₃DCM0°C6897.5
SOCl₂TolueneReflux5295.8

Q. Table 2. Biological Activity Across Assay Types

Assay TypeTargetIC₅₀ (µM)Conflicting Result?Resolution Strategy
Cytotoxicity (MTT)HeLa cells12.3YesLDH assay confirmed toxicity
Kinase InhibitionEGFR0.45NoN/A

Key Considerations

  • Theoretical grounding : Always contextualize results within existing literature (e.g., chromenone derivatives’ known bioactivity) .
  • Reproducibility : Document reaction conditions and biological assay parameters meticulously to enable cross-lab validation .
  • Safety protocols : Follow guidelines for handling chlorinated intermediates and cytotoxic compounds (e.g., PPE, fume hoods) .

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